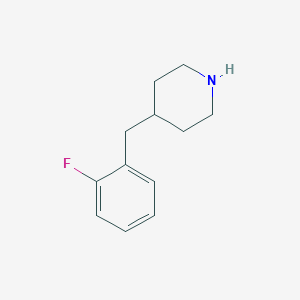

4-(2-Fluorobenzyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

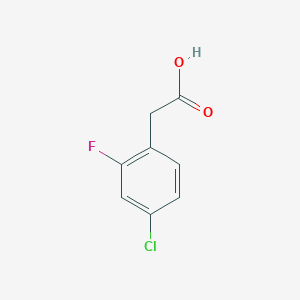

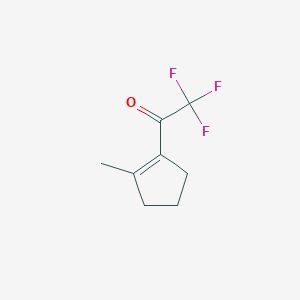

4-(2-Fluorobenzyl)piperidine, also known as 4-FBP, is a chemical compound that belongs to the piperidine class of compounds. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Evaluation of PET Radiotracers

A study developed specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. However, poor brain penetration and significant radiodefluorination limited their suitability for this purpose, indicating the need for cautious use of this moiety in PET radiotracer development (Labas et al., 2011).

Isotopomer Synthesis for Radiolabeling

Another study focused on the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine via the Grignard reaction and a catalytic H/D exchange, contributing to the field of radiopharmaceuticals by offering an improved method for isotopomer production (Proszenyák et al., 2005).

Pharmaceutical Intermediate Synthesis

Heterogeneous Catalytic Hydrogenation

The catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate, was studied, highlighting the effectiveness of rhodium on carbon catalysts. This process represents a key step in an industrially feasible synthesis route for pharmaceuticals (Proszenyák et al., 2004).

Histone Deacetylase Inhibitors

Development of Spiro[chromane-2,4′-piperidine]-Based HDAC Inhibitors

A series of spiro[chromane-2,4′-piperidine] derivatives, incorporating the 4-fluorobenzyl moiety, were prepared as novel HDAC inhibitors. These compounds showed significant in vitro antiproliferative activities and improved in vivo antitumor activity, demonstrating their potential in cancer therapy (Thaler et al., 2012).

Chemical Synthesis Techniques

Convenient Synthesis Methods

Research on convenient synthesis methods for isotopomers of 4-(4-fluorobenzyl)piperidine provides valuable insights into the preparation of labeled compounds for scientific study, highlighting advancements in chemical synthesis techniques (Proszenyák et al., 2005).

Anti-Alzheimer's Agents Development

Novel Benzylated Derivatives

A series of N-benzylated derivatives based on the structure of donepezil, incorporating the 4-(4-fluorobenzoyl)-piperidin-1-yl moiety, were synthesized and evaluated for anti-Alzheimer's activity. This research aims to design more efficacious compounds for Alzheimer's disease management, demonstrating the compound's potential in therapeutic applications (Gupta et al., 2020).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-(2-Fluorobenzyl)piperidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a promising inhibitor of the enzyme tyrosinase . The nature of these interactions is largely due to the altered electronic distribution and changes in conformational properties when hydrogen is replaced with fluorine .

Cellular Effects

It is known that fluorine-containing compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act as a non-competitive inhibitor of tyrosinase .

Temporal Effects in Laboratory Settings

It is known that fluorine-containing compounds generally have good stability and can exert long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of fluorine-containing compounds can vary with dosage .

Metabolic Pathways

It is known that fluorine-containing compounds can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that fluorine-containing compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that fluorine-containing compounds can be directed to specific compartments or organelles based on their chemical properties .

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)